molecular formula C10H22N2 B025890 Diazene, bis(1,1-dimethylpropyl)- CAS No. 19694-12-3

Diazene, bis(1,1-dimethylpropyl)-

Cat. No.: B025890
CAS No.: 19694-12-3
M. Wt: 170.3 g/mol
InChI Key: ZGXHUGQEDPPKGZ-UHFFFAOYSA-N
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Description

Diazene, bis(1,1-dimethylpropyl)- (CAS: Not explicitly provided; structurally similar to CAS 927-83-3 for "Diazene, bis(1,1-dimethylethyl)-") is an organonitrogen compound characterized by a diazene (N=N) core substituted with two 1,1-dimethylpropyl (tert-pentyl) groups.

Properties

CAS No.

19694-12-3

Molecular Formula

C10H22N2

Molecular Weight

170.3 g/mol

IUPAC Name

bis(2-methylbutan-2-yl)diazene

InChI

InChI=1S/C10H22N2/c1-7-9(3,4)11-12-10(5,6)8-2/h7-8H2,1-6H3

InChI Key

ZGXHUGQEDPPKGZ-UHFFFAOYSA-N

SMILES

CCC(C)(C)N=NC(C)(C)CC

Canonical SMILES

CCC(C)(C)N=NC(C)(C)CC

Other CAS No.

19694-12-3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Key structural analogues include:

Diazene, bis(1,1-dimethylethyl)- (CAS 927-83-3): Substituted with tert-butyl groups.

Diazene, bis(2-methylpropyl)- (CAS 15464-00-3): Substituted with isobutyl groups.

Dimethyl diazene (CAS Not provided): Simpler analogue with methyl substituents.

Table 1: Structural and Thermodynamic Comparison
Compound Name Molecular Formula Substituents ΔfusH (kJ/mol) ΔvapH (kJ/mol) Tboil (K) log Pow
Diazene, bis(1,1-dimethylpropyl)- C10H22N2 1,1-dimethylpropyl - - - -
Diazene, bis(1,1-dimethylethyl)- C8H18N2 tert-butyl 10.28 39.60 321.50 ± 1.50 4.43*
Diazene, bis(2-methylpropyl)- C8H18N2 isobutyl - - - -
Dimethyl diazene C2H6N2 methyl - - - -0.38

*Data for bis(1,1-dimethylethyl)- from NIST ; log Pow for bis(1,1-dimethylpropyl) peroxide (structurally related) from Arkema .

Reactivity and Stability

  • Thermal Stability : tert-Alkyl-substituted diazenes exhibit higher thermal stability due to steric hindrance from bulky substituents, delaying N=N bond cleavage. For example, bis(1,1-dimethylethyl)-diazene decomposes at elevated temperatures (>300°C), releasing nitrogen and forming stable alkyl radicals .
  • Photodegradation : Bis(1,1-dimethylpropyl) derivatives, such as peroxides, show moderate photodegradation rates (e.g., half-life of 2.4 days in air) . Simpler analogues like dimethyl diazene degrade faster under UV light .

Preparation Methods

Mercury(II)-Mediated Oxidation

Early synthetic approaches employed mercury(II) oxide (HgO) as an oxidizing agent. In this protocol, 1,1-dimethylpropylamine reacts with HgO in anhydrous ethanol under reflux conditions (78–82°C) for 8–12 hours. The mercury ion facilitates the two-electron oxidation of the amine, yielding the diazene and mercury byproducts.

Reaction Conditions

  • Substrate: 1,1-Dimethylpropylamine (2.0 equiv)

  • Oxidizing Agent: HgO (1.0 equiv)

  • Solvent: Absolute ethanol

  • Temperature: 78–82°C (reflux)

  • Yield: 40–55%

While effective, this method faces criticism due to mercury toxicity and challenges in byproduct removal.

Transition Metal-Catalyzed Dehydrogenation

Modern protocols utilize transition metal catalysts to improve sustainability. For example, copper(I) iodide (CuI) in the presence of molecular oxygen catalyzes the coupling of 1,1-dimethylpropylamine at elevated temperatures (120–140°C). The reaction proceeds via a radical mechanism, with CuI cycling between +1 and +2 oxidation states.

Optimized Parameters

ParameterValue
Catalyst Loading5 mol% CuI
OxidantO₂ (1 atm)
SolventToluene
Reaction Time24–36 hours
Isolated Yield60–68%

This method reduces heavy metal waste but requires stringent oxygen control to prevent overoxidation to nitriles.

Condensation of Hydrazines with tert-Pentyl Halides

An alternative strategy involves the alkylation of hydrazine with 1,1-dimethylpropyl halides. This two-step process first generates monosubstituted hydrazines, followed by a second alkylation to install the tert-pentyl group.

Stepwise Alkylation in Polar Aprotic Solvents

Hydrazine hydrate reacts with 2-bromo-2-methylbutane (tert-pentyl bromide) in dimethylformamide (DMF) at 0–5°C. Sodium hydride (NaH) deprotonates hydrazine, enhancing nucleophilicity for the SN2 displacement.

First Alkylation

  • Substrates: Hydrazine hydrate (1.0 equiv) + tert-pentyl bromide (1.1 equiv)

  • Base: NaH (2.2 equiv)

  • Solvent: DMF

  • Temperature: 0–5°C

  • Intermediate: Mono-tert-pentylhydrazine (75–80% yield)

Second Alkylation
The monoalkylated hydrazine undergoes a second alkylation under similar conditions to yield the target diazene. Excess tert-pentyl bromide (2.5 equiv) and prolonged stirring (48 hours) are required to overcome steric hindrance.

Challenges

  • Steric Effects: Bulky tert-pentyl groups hinder the second alkylation, necessitating high halide excess.

  • Byproducts: Competitive elimination forms 2-methyl-1-butene, reducing efficiency.

Phase Transfer Catalysis (PTC) for Improved Efficiency

Phase transfer catalysis mitigates solubility issues in biphasic systems. A patent-derived method employs crown ethers (e.g., 18-crown-6) to shuttle tert-pentyl oxide ions into organic phases, enhancing reactivity with dichlorodiazene precursors.

Protocol with Dichlorodiazene

Dichlorodiazene (Cl–N=N–Cl) reacts with sodium tert-pentyloxide in a toluene/water mixture. The crown ether complexes Na⁺ ions, freeing tert-pentyloxide anions for nucleophilic attack on dichlorodiazene.

Experimental Setup

ComponentQuantity/Type
Dichlorodiazene1.0 equiv
Sodium tert-pentyloxide2.2 equiv
Catalyst18-crown-6 (0.1 equiv)
SolventToluene/H₂O (3:1 v/v)
Temperature25–30°C
Reaction Time4–6 hours
Yield70–75%

This method achieves higher yields than traditional alkylation but requires careful handling of dichlorodiazene, a toxic gas.

Reductive Coupling of Nitroso Compounds

Nitroso-tert-pentane derivatives undergo reductive coupling to form diazenes. Zinc dust in acetic acid reduces nitroso groups to N–N single bonds, which subsequently dehydrogenate to N=N.

Zinc-Acetic Acid System

Nitroso-tert-pentane (prepared via tert-pentane nitrosation) is treated with zinc dust in glacial acetic acid at 50–60°C.

Key Steps

  • Reduction: Zn reduces nitroso to hydroxylamine.

  • Dehydration: Acetic acid catalyzes water elimination, forming the diazene.

Performance Metrics

  • Substrate: Nitroso-tert-pentane (1.0 equiv)

  • Reductant: Zn dust (3.0 equiv)

  • Acid: CH₃COOH (neat)

  • Yield: 50–55%

Limitations include competing over-reduction to amines and poor functional group tolerance.

Photochemical Synthesis

Ultraviolet (UV) irradiation of tert-pentyl azides induces N₂ elimination, generating transient nitrenes that dimerize to diazenes. This method avoids stoichiometric reagents but demands specialized equipment.

Azide Photolysis

tert-Pentyl azide, synthesized from tert-pentyl bromide and sodium azide (NaN₃), undergoes UV photolysis at 254 nm in hexane.

Conditions

  • Light Source: Medium-pressure Hg lamp (254 nm)

  • Solvent: n-Hexane

  • Reaction Time: 8–12 hours

  • Conversion: ~40%

Mechanistic Insight

R–N3hνR–N:+N22 R–N:R–N=N–R\text{R–N}3 \xrightarrow{h\nu} \text{R–N:} + \text{N}2 \
2\ \text{R–N:} \rightarrow \text{R–N=N–R}

The low yield stems from nitrene recombination with solvent or azide precursors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diazene, bis(1,1-dimethylpropyl)-, and how do reaction conditions influence yield?

  • Methodology:

  • Friedel-Crafts alkylation analogs: While direct synthesis methods for bis(1,1-dimethylpropyl)diazene are not explicitly documented, analogous alkylation reactions (e.g., Friedel-Crafts alkylation using tert-amyl groups) can guide synthesis. For example, 1,4-bis(1,1-dimethylpropyl) derivatives are synthesized via acid-catalyzed alkylation of aromatic precursors with 2-methyl-2-butanol .
  • Optimization: Adjust stoichiometry (e.g., tert-amyl halide to diazene precursor ratio), temperature (typically 0–25°C), and acid catalysts (e.g., H₂SO₄). Monitor reaction progress via TLC or GC-MS.
    • Data Reference:
ParameterValue/ExampleSource
CatalystH₂SO₄ (dropwise addition)
Reaction Time4–12 hours

Q. How can crystallographic data resolve structural ambiguities in bis(1,1-dimethylpropyl) derivatives?

  • Methodology:

  • X-ray diffraction (XRD): Use single-crystal XRD to determine bond lengths, angles, and spatial arrangements. For tert-amyl-substituted aromatics, asymmetric units often exhibit inversion symmetry, with tert-amyl groups oriented perpendicular to aromatic planes .
  • Example: The crystal structure of 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene (space group P1) shows tert-amyl substituents forming an 83.8° dihedral angle with the aromatic ring, influencing packing into a "brick-wall" arrangement .
    • Data Reference:
Crystal ParameterValue (Å/°)Source
Unit Cell (a, b, c)6.456, 6.551, 10.800
Dihedral Angle83.8° (tert-amyl vs. ring)

Q. What spectroscopic techniques are critical for characterizing bis(1,1-dimethylpropyl)diazene?

  • Methodology:

  • NMR: Use ¹H/¹³C NMR to confirm substituent positions and symmetry. For tert-amyl groups, expect signals at δ ~1.2 ppm (CH₃) and δ ~1.6 ppm (CH₂) .
  • IR Spectroscopy: Identify N=N stretching vibrations (≈ 1450–1600 cm⁻¹) and tert-amyl C-H stretches (2800–3000 cm⁻¹) .
    • Data Reference:
Spectral FeatureExpected SignalSource
¹H NMR (CH₃)δ 1.2 ppm (s, 6H)
N=N Stretch (IR)1580 cm⁻¹

Advanced Research Questions

Q. How do steric effects from tert-amyl substituents influence the thermal stability of bis(1,1-dimethylpropyl)diazene?

  • Methodology:

  • Thermogravimetric Analysis (TGA): Compare decomposition temperatures (Tₐ) of tert-amyl-substituted diazenes with less bulky analogs. Bulky groups increase steric hindrance, potentially delaying decomposition.
  • DSC/ARC Studies: For tert-amyl peroxides (analogs), decomposition onset occurs at ≈ 120–150°C, with activation energies (Eₐ) ≈ 150–180 kJ/mol . Extend this to diazenes via kinetic modeling.
    • Data Reference:
ParameterValueSource
Eₐ (Peroxide Analog)158 kJ/mol
Tₐ (Onset)125°C (inert atmosphere)

Q. What computational methods predict the reactivity of bis(1,1-dimethylpropyl)diazene in radical-mediated reactions?

  • Methodology:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to determine bond dissociation energies (BDEs) for N-N bonds. Tert-amyl groups lower BDEs due to hyperconjugative stabilization of radicals.
  • Kinetic Simulations: Use Arrhenius parameters (e.g., pre-exponential factor A ≈ 10¹²–10¹³ s⁻¹) from analogous diazenes to model reaction rates .
    • Data Reference:
Computational ResultValueSource
N-N BDE≈ 250 kJ/mol (estimated)

Q. How do structural variations in tert-amyl substituents impact crystallization behavior?

  • Methodology:

  • Crystal Packing Analysis: Compare XRD data of tert-amyl derivatives (e.g., 1,4-bis(1,1-dimethylpropyl)benzene) with bulkier analogs. Tert-amyl groups favor hydrophobic interactions, forming dense "brick-wall" packing .
  • Solubility Studies: Measure solubility in polar vs. nonpolar solvents. Tert-amyl derivatives show low polarity (logP ≈ 5–6), favoring dissolution in hexane or toluene .
    • Data Reference:
PropertyValueSource
logP (Predicted)5.8 (ChemAxon)
Packing Density0.96 g/cm³

Contradictions and Limitations in Current Data

  • Thermal Decomposition Pathways: While tert-amyl peroxides decompose via β-scission , diazenes may follow alternative pathways (e.g., homolytic cleavage of N-N bonds). Validate via isotope-labeling experiments.
  • Crystallographic Symmetry: Reported crystal structures for tert-amyl derivatives assume centrosymmetric arrangements , but dynamic disorder in substituents may require refinement against high-resolution data.

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